molecular formula C11H24O2S2 B12967121 O-(Decan-2-yl) methanesulfonothioate

O-(Decan-2-yl) methanesulfonothioate

Cat. No.: B12967121
M. Wt: 252.4 g/mol
InChI Key: GWRYEPXNGOUSCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Decan-2-yl) methanesulfonothioate typically involves the reaction of 1-bromodecane with sodium methanethiosulfonate in dry dimethylformamide (DMF) at 60°C for 2 hours. The reaction mixture is then cooled to room temperature, and water is added. The product is extracted with ether, washed with brine, dried, and purified by flash column chromatography on silica gel using ethyl acetate-hexanes as the eluent .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: O-(Decan-2-yl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone .

Mechanism of Action

The mechanism of action of O-(Decan-2-yl) methanesulfonothioate involves its ability to form covalent bonds with thiol groups in proteins. This interaction is utilized in EPR spectroscopy to study protein dynamics. The compound’s sulfonothioate group reacts with cysteine residues, forming a stable thioether linkage that allows for detailed analysis of protein structure and function .

Comparison with Similar Compounds

Uniqueness: O-(Decan-2-yl) methanesulfonothioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific hydrophobic interactions and stability .

Properties

Molecular Formula

C11H24O2S2

Molecular Weight

252.4 g/mol

IUPAC Name

decan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C11H24O2S2/c1-4-5-6-7-8-9-10-11(2)13-15(3,12)14/h11H,4-10H2,1-3H3

InChI Key

GWRYEPXNGOUSCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OS(=O)(=S)C

Origin of Product

United States

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